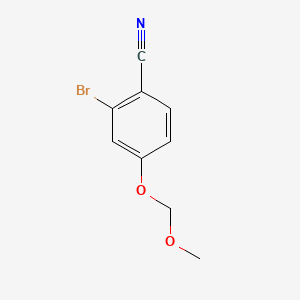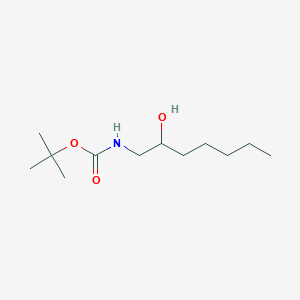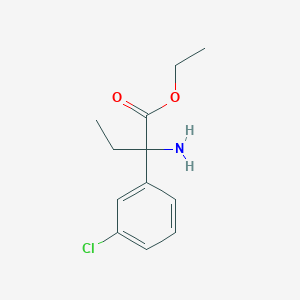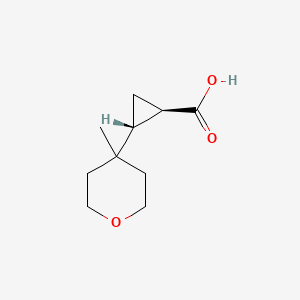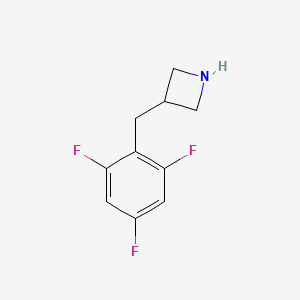
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid backbone. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. The Boc group serves as a protective group for the amino functionality, preventing unwanted reactions during synthetic procedures.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Phenoxyacetic Acid Backbone: The protected amino group is then reacted with phenoxyacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can participate in substitution reactions, especially in peptide coupling reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) are often used in peptide synthesis.
Major Products:
Oxidation: Products may include phenoxyacetic acid derivatives with oxidized functional groups.
Reduction: Reduced forms of the compound, such as phenoxyethanol derivatives.
Substitution: Peptide derivatives where the Boc-protected amino group has been coupled with other amino acids.
科学研究应用
Chemistry: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc-protected amino group makes it a valuable intermediate in multistep synthesis.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. It serves as a building block for creating molecules that can interact with specific biological targets.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect the amino group during synthesis allows for the creation of complex peptide structures with high specificity and activity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in peptide synthesis makes it valuable for the manufacture of pharmaceuticals and biotechnological products.
作用机制
The mechanism of action of 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during synthetic procedures, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical interactions, including peptide bond formation and enzyme inhibition.
Molecular Targets and Pathways:
Peptide Synthesis: The compound is used to create peptide bonds, forming the backbone of peptide-based drugs and probes.
Enzyme Inhibition: In some cases, the compound or its derivatives may act as inhibitors of specific enzymes, modulating their activity in biological systems.
相似化合物的比较
- 2-(2-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid
- 2-(3-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)phenyl)acetic acid
- (S)-2-((Tert-butoxycarbonyl)amino)-3-aminopropionic acid
Comparison: 2-(3-((Tert-butoxycarbonyl)amino)phenoxy)acetic acid is unique due to its specific structure, which includes a phenoxyacetic acid backbone and a Boc-protected amino group. This combination provides distinct reactivity and stability, making it particularly useful in peptide synthesis. Similar compounds may have variations in the backbone or protective groups, leading to differences in reactivity and applications.
属性
分子式 |
C13H17NO5 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-9-5-4-6-10(7-9)18-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
ZQIVTNPAHPLYPP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)

![(2R,5S)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13577296.png)
![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)

